6-(Pyrrolidin-2-yl)quinoline acetate
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Overview
Description
6-(Pyrrolidin-2-yl)quinoline acetate is a compound that includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide leads to the respective Schiff base intermediates .Scientific Research Applications
Synthesis and Biological Activity : Pyrrolo[2,3-h]quinolines, closely related to 6-(Pyrrolidin-2-yl)quinoline, are important heterocycles with various biological activities. Efficient synthesis methods for constructing new pyrrolo[2,3-h]quinolines have been developed, promoting research on their bioactivities (Liao & Zhu, 2019).
Anticancer Potential : Quinoline compounds, including those structurally similar to 6-(Pyrrolidin-2-yl)quinoline, have shown effective anticancer activity. The synthetic versatility of quinoline allows the generation of a large number of structurally diverse derivatives, expanding its potential in cancer drug development (Solomon & Lee, 2011).
Antiseptic Properties : The antiseptic properties of quinoline derivatives, related to 6-(Pyrrolidin-2-yl)quinoline, have been studied, showing effectiveness against bacteria such as staphylococcus and B. coli (Browning, Cohen, Ellingworth, & Gulbransen, 1926).
Synthesis of Quinoline Derivatives : Methods for synthesizing quinoline derivatives, including structures like 6-(Pyrrolidin-2-yl)quinoline, have been developed. These methods are important for creating libraries of quinoline derivatives for further research (Suresh, Muthusubramanian, Senthilkumaran, & Manickam, 2012).
Corrosion Inhibition : Quinoline derivatives, akin to 6-(Pyrrolidin-2-yl)quinoline, have been utilized as anticorrosive materials, demonstrating significant effectiveness against metallic corrosion (Verma, Quraishi, & Ebenso, 2020).
Binding Properties with DNA : Quinoline derivatives, similar to 6-(Pyrrolidin-2-yl)quinoline, have shown strong interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions, indicating potential applications in biochemistry (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Action Environment
The influence of steric factors on biological activity has been investigated for compounds with a pyrrolidine ring .
Future Directions
The future directions in the research of compounds with a pyrrolidine ring include the design of new pyrrolidine compounds with different biological profiles . The environmentally friendly technique for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates could be further explored .
Properties
IUPAC Name |
acetic acid;6-pyrrolidin-2-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.C2H4O2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1;1-2(3)4/h1,3,5-7,9,12,14H,2,4,8H2;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKOJNXSSKHMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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